Enantiomeric Excess (ee) and Chiral Purity: (R)- vs. (S)-Enantiomer and Racemic Mixture
Commercially sourced (R)-5-(pyrrolidin-2-yl)pyridine-2-carbonitrile (CAS 1213417-10-7) is supplied with a standard achiral HPLC purity of ≥98% . Critically, the compound is a single enantiomer with the (2R)-configuration, in contrast to the racemic mixture (CAS 1270543-04-8, 5-(pyrrolidin-2-yl)picolinonitrile) which lacks stereochemical definition and is also sold at 98% achiral purity . The (S)-enantiomer (CAS 1213878-11-5) is available as a separate catalog item with equivalent achiral purity . The key procurement differentiation is configurational identity, not bulk purity: the (R)-enantiomer provides a defined stereocenter for enantioselective synthesis and chiral pharmacology, whereas the racemic mixture contains 50% of the undesired enantiomer.
| Evidence Dimension | Achiral HPLC purity and configurational identity |
|---|---|
| Target Compound Data | ≥98% (achiral HPLC); (2R)-configuration confirmed by SMILES C1C[C@@H](NC1)C2=CN=C(C=C2)C#N |
| Comparator Or Baseline | Racemic mixture (CAS 1270543-04-8): ≥98% (achiral HPLC); undefined stereochemistry. (S)-enantiomer (CAS 1213878-11-5): ≥98% (achiral HPLC); (2S)-configuration. |
| Quantified Difference | Configurational identity difference of 100% (R) vs. 50:50 (racemic) vs. 100% (S); achiral purity specifications are equivalent. |
| Conditions | Vendor batch QC data (Bidepharm); standard analytical specifications. |
Why This Matters
Procurement of the (R)-enantiomer ensures a single stereoisomer for enantioselective chemistry, eliminating the need for costly chiral separation of the racemate.
